Cas no 1029439-59-5 ([4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid)
[4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid Chemical and Physical Properties
Names and Identifiers
-
- (4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid
- {4-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]phenyl}boronic acid
- [4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid
- SCHEMBL257898
- AS-55528
- D93963
- AKOS010796423
- DB-141410
- 1029439-59-5
- B-[4-[(3,4-Dihydro-1(2H)-quinolinyl)methyl]phenyl]boronic acid
-
- MDL: MFCD31916477
- Inchi: 1S/C16H18BNO2/c19-17(20)15-9-7-13(8-10-15)12-18-11-3-5-14-4-1-2-6-16(14)18/h1-2,4,6-10,19-20H,3,5,11-12H2
- InChI Key: RSHIIKLHMGRVDA-UHFFFAOYSA-N
- SMILES: O([H])B(C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N1C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])C([H])([H])C1([H])[H])O[H]
Computed Properties
- Exact Mass: 267.1430590g/mol
- Monoisotopic Mass: 267.1430590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.7
[4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM430421-250mg |
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid |
1029439-59-5 | 95%+ | 250mg |
$217 | 2023-11-26 | |
| Chemenu | CM430421-1g |
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid |
1029439-59-5 | 95%+ | 1g |
$542 | 2023-11-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H907474-250mg |
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid |
1029439-59-5 | 95% | 250mg |
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| eNovation Chemicals LLC | D752953-250mg |
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid |
1029439-59-5 | 95% | 250mg |
$190 | 2024-06-05 | |
| eNovation Chemicals LLC | D752953-1g |
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1029439-59-5 | 95% | 1g |
$430 | 2024-06-05 | |
| Aaron | AR01FLOY-250mg |
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1029439-59-5 | 95% | 250mg |
$174.00 | 2025-02-10 | |
| Aaron | AR01FLOY-1g |
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1029439-59-5 | 95% | 1g |
$433.00 | 2025-02-10 | |
| 1PlusChem | 1P01FLGM-250mg |
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid |
1029439-59-5 | 95% | 250mg |
$199.00 | 2023-12-26 | |
| 1PlusChem | 1P01FLGM-1g |
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid |
1029439-59-5 | 95% | 1g |
$443.00 | 2023-12-26 | |
| A2B Chem LLC | AY06470-250mg |
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid |
1029439-59-5 | 95% | 250mg |
$380.00 | 2024-04-20 |
[4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on [4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid
Introduction to [4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic Acid (CAS No. 1029439-59-5)
[4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number [1029439-59-5], features a unique structural framework that combines a phenyl ring with a boronic acid functional group, further enhanced by a 3,4-dihydro-2H-quinolin-1-ylmethyl side chain. The presence of these distinct chemical moieties makes it a versatile intermediate in the synthesis of various high-value chemicals and pharmaceuticals.
The boronic acid moiety in [4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid is particularly noteworthy due to its reactivity and utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds under mild conditions and with high selectivity. The compound's ability to participate in such reactions makes it an invaluable tool for constructing complex molecular architectures, which are often required in the development of novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The 3,4-dihydro-2H-quinoline scaffold, present in [4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid, is known for its biological activity and has been incorporated into numerous pharmacologically active molecules. For instance, derivatives of this scaffold have shown promise in the treatment of various diseases, including infectious disorders and neurological conditions. The integration of this scaffold with the boronic acid functionality not only enhances the compound's reactivity but also opens up new avenues for structural diversification and functionalization.
In addition to its pharmaceutical applications, [4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid has found utility in materials science. Boronic acids are well-known for their ability to form coordination complexes with metals, which can be leveraged in the development of catalysts and functional materials. The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The phenyl ring and the boronic acid group contribute to its ability to engage in π-stacking interactions and metal coordination, respectively, which are critical factors in designing advanced materials.
The synthesis of [4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid involves multiple steps that require careful optimization to ensure high yield and purity. Traditional synthetic routes often involve the use of palladium catalysts and ligands to facilitate cross-coupling reactions. However, recent research has explored more sustainable and efficient methods, such as photoredox catalysis and enzymatic transformations. These green chemistry approaches not only improve the environmental footprint of the synthesis but also enhance scalability for industrial applications.
One of the most exciting developments in the field is the application of computational methods to predict and optimize the properties of [4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid. Molecular modeling techniques have enabled researchers to gain insights into the compound's structure-property relationships, which can guide the design of more effective synthetic strategies. Additionally, machine learning algorithms have been employed to screen large libraries of compounds for potential bioactivity. This computational approach has significantly accelerated the discovery process and has led to the identification of novel derivatives with enhanced therapeutic potential.
The role of [4-(3,4-Dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid in drug discovery is further underscored by its participation in structure-based drug design. By understanding how this compound interacts with biological targets at the molecular level, chemists can fine-tune its structure to improve binding affinity and selectivity. This rational approach has been instrumental in developing drugs that are more effective and have fewer side effects. The integration of experimental data with computational modeling has created a powerful framework for designing next-generation therapeutics.
Future research directions for [4-(3,4-Dihydro-2H quinolin -1 - ylmethyl) phenyl] boronic acid may include exploring its potential as a chiral building block for asymmetric synthesis. Chiral compounds are crucial in pharmaceuticals because they often exhibit different biological activities depending on their stereochemistry. By leveraging the boronic acid functionality as a handle for further derivatization, researchers can generate libraries of enantiomerically pure compounds for drug discovery efforts.
Moreover, the growing interest in nanotechnology has opened up new possibilities for utilizing [4-(3 , 4 - Dihydro - 2 H - quinolin - 1 - ylmethyl ) phen yl ] boron ic ac id . Its ability to form stable complexes with nanoparticles has been exploited in drug delivery systems , where it acts as a linker between therapeutic agents and carriers . This approach has shown promise in enhancing drug bioavailability and targeting specificity , which are critical factors for successful clinical outcomes.
In conclusion , [ 4 - ( 3 , 4 - Dihydro - 2 H - quinolin - 1 - ylmethyl ) phen yl ] boronic ac id ( CAS No . 1029439 -59 -5 ) is a multifaceted compound with significant potential across multiple scientific disciplines . Its unique structural features , reactivity , and versatility make it an indispensable tool for pharmaceutical chemists , materials scientists , and nanotechnologists . As research continues to uncover new applications for this compound , it is likely to play an even greater role in advancing scientific knowledge and technological innovation .
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